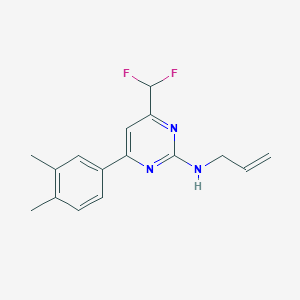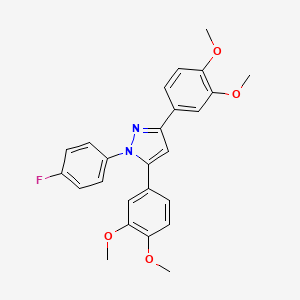![molecular formula C22H21FN6O B10923992 6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923992.png)
6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine derivatives.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced.
Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include:
Batch Processing: For small to medium-scale production.
Continuous Flow Chemistry: For large-scale production, offering better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the ethyl group.
Reduction: Reduction reactions might target the carbonyl group in the carboxamide moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, useful in biochemical research.
Receptor Binding Studies: Exploration of its binding affinity to various biological receptors.
Medicine
Drug Development: Investigation as a lead compound for the development of new pharmaceuticals, particularly in oncology or neurology.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceutical Manufacturing: Intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Compounds: Compounds with fluorophenyl groups that exhibit similar biological activities.
Uniqueness
6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H21FN6O |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-(1-ethyl-5-methylpyrazol-3-yl)-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H21FN6O/c1-3-28-13(2)10-20(27-28)26-22(30)15-11-18(14-8-9-14)25-21-16(15)12-24-29(21)19-7-5-4-6-17(19)23/h4-7,10-12,14H,3,8-9H2,1-2H3,(H,26,27,30) |
InChI Key |
AHCAKJWTFPSOAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C4=CC=CC=C4F)C5CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(difluoromethyl)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-methylpropyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10923922.png)
![3-[1-(4-Nitrophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10923934.png)
![(2E)-3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10923937.png)

![1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B10923941.png)


![methyl 1-{[(4-{[(E)-(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10923964.png)
![N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10923976.png)
![3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B10923977.png)
![3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10923984.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B10923986.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B10923988.png)

